Cas no 672332-16-0 (2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide)

2-Chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-carboxamide core linked to a furan-2-carbonyl-substituted piperazine moiety. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate in the development of biologically active molecules. The chloro and carbonyl groups enhance reactivity, facilitating further derivatization, while the piperazine ring contributes to solubility and binding affinity in target interactions. Its furan moiety may offer additional electronic and steric modulation. The compound's well-defined heterocyclic framework makes it a valuable scaffold for research in drug discovery, particularly for exploring kinase inhibitors or GPCR-targeted therapies. Suitable for controlled laboratory use under standard safety protocols.
2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide structure
672332-16-0 structure
Product Name:2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
CAS No:672332-16-0
MF:C21H19ClN4O3
MW:410.853563547134
CID:6072143
PubChem ID:1088831
Update Time:2025-08-03

2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • CHEMBL1337676
    • AKOS000467956
    • 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
    • HMS2600G17
    • MLS000765373
    • 2-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide
    • 2-CHLORO-N-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}PYRIDINE-3-CARBOXAMIDE
    • SMR000289478
    • Z57293813
    • 672332-16-0
    • EN300-26607129
    • Inchi: 1S/C21H19ClN4O3/c22-19-17(3-1-9-23-19)20(27)24-15-5-7-16(8-6-15)25-10-12-26(13-11-25)21(28)18-4-2-14-29-18/h1-9,14H,10-13H2,(H,24,27)
    • InChI Key: CRADEKBGDOZYGE-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C(NC1C=CC(=CC=1)N1CCN(C(C2=CC=CO2)=O)CC1)=O

Computed Properties

  • Exact Mass: 410.1145682g/mol
  • Monoisotopic Mass: 410.1145682g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 576
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 78.7Ų

2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26607129-0.05g
2-chloro-N-{4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl}pyridine-3-carboxamide
672332-16-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

Comprehensive Analysis of 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide (CAS No. 672332-16-0)

The compound 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide (CAS No. 672332-16-0) is a piperazine-derived small molecule with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a furan-2-carbonyl moiety and a pyridine-3-carboxamide core, has attracted attention for its potential applications in targeting kinase inhibitors and GPCR modulators. Researchers are increasingly exploring its role in cancer therapy, neurodegenerative diseases, and inflammatory disorders, aligning with current trends in precision medicine and personalized therapeutics.

In recent years, the demand for heterocyclic compounds like 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide has surged due to their versatility in pharmaceutical design. The compound’s piperazine ring enhances its bioavailability and blood-brain barrier permeability, making it a candidate for CNS drug development. Additionally, the furan and pyridine moieties contribute to its binding affinity for various enzyme targets, a topic frequently searched in AI-driven drug discovery platforms. This aligns with the growing interest in computational chemistry and machine learning for predicting drug-likeness.

The synthesis of CAS No. 672332-16-0 involves multi-step organic reactions, including amide coupling and piperazine functionalization. Its molecular weight and logP values suggest favorable ADME properties, a critical consideration in modern lead optimization. Recent studies highlight its potential as a scaffold for multi-target drugs, addressing complex diseases like Alzheimer’s and diabetes. These applications resonate with trending searches on combination therapies and polypharmacology.

From a structural-activity relationship perspective, the chloro substituent at the pyridine ring enhances electrophilic reactivity, while the furan-2-carbonyl group introduces hydrogen-bonding capabilities. This dual functionality positions the compound as a privileged structure in fragment-based drug design, a hot topic in high-throughput screening literature. Its crystallographic data and solubility profile further support its utility in formulation science.

In the context of green chemistry, efforts to optimize the synthesis of 672332-16-0 using catalytic methods or microwave-assisted reactions are gaining traction. This reflects broader industry shifts toward sustainable synthesis, a frequently queried subject in academic databases and patent filings. The compound’s patent landscape also reveals its relevance in IP-protected drug candidates, particularly in oncology and immunology pipelines.

In conclusion, 2-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide exemplifies the intersection of traditional medicinal chemistry and cutting-edge drug discovery. Its multi-target potential, synthetic accessibility, and computational predictability make it a compelling subject for researchers exploring next-generation therapeutics. As the field evolves, this compound may serve as a benchmark for designing novel bioactive molecules with improved efficacy and safety profiles.

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